![molecular formula C16H16O3 B12864515 [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B12864515.png)
[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol is an organic compound with the molecular formula C16H16O3. It is characterized by the presence of a biphenyl group substituted with a dioxolane ring and a methanol group. This compound is used primarily in research settings and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol typically involves the reaction of biphenyl derivatives with dioxolane under specific conditions. One common method involves the use of benzoic acid and primary or secondary aliphatic carboxylic acids as starting materials . The reaction conditions often include the use of hypervalent iodine and carboxylic acid compounds as reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The biphenyl and dioxolane rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include substituted biphenyl derivatives, dioxolane ring-opened products, and various alcohol and aldehyde derivatives.
Aplicaciones Científicas De Investigación
[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for potential therapeutic applications and as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The dioxolane ring and biphenyl group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar in structure but with different substituents on the dioxolane ring.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Contains a dioxolane ring but differs in the functional groups attached.
1,3-Dioxolane-4-methanol: Shares the dioxolane ring but lacks the biphenyl group.
Uniqueness
[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol is unique due to its specific combination of a biphenyl group with a dioxolane ring and a methanol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C16H16O3 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
[3-[4-(1,3-dioxolan-2-yl)phenyl]phenyl]methanol |
InChI |
InChI=1S/C16H16O3/c17-11-12-2-1-3-15(10-12)13-4-6-14(7-5-13)16-18-8-9-19-16/h1-7,10,16-17H,8-9,11H2 |
Clave InChI |
MPIGUFZVIPWPJR-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC=C(C=C2)C3=CC=CC(=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


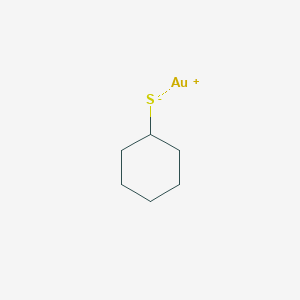
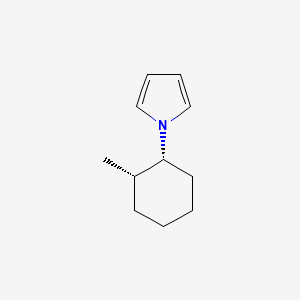
![7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12864442.png)
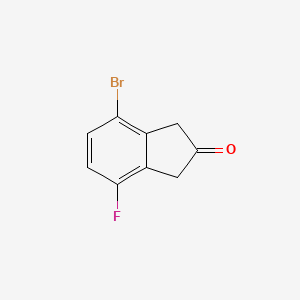
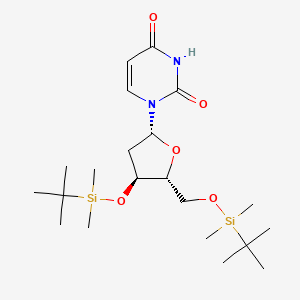
![4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12864462.png)
![2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide](/img/structure/B12864476.png)
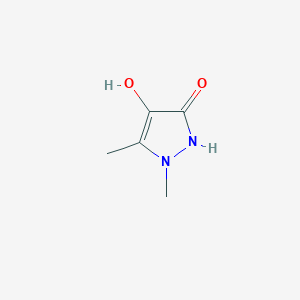
![tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate](/img/structure/B12864488.png)
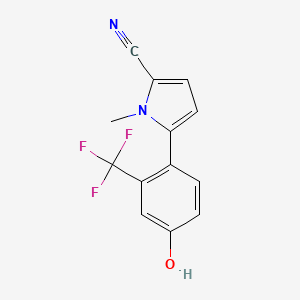
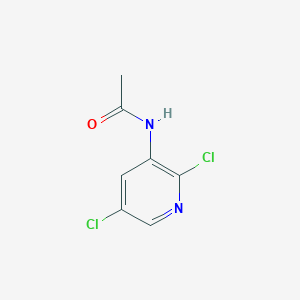
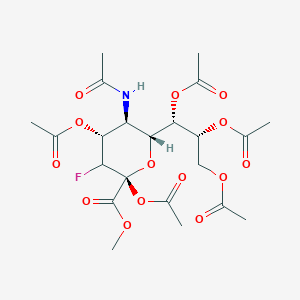
![2-(2-Chlorobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12864517.png)
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium](/img/structure/B12864524.png)
